myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate

説明

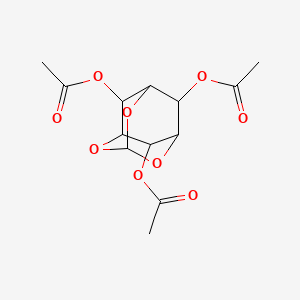

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a derivative of myo-Inositol, a naturally occurring compound found in various plants and animals. This compound is known for its unique structure, which includes three acetate groups and a methylidyne group attached to the inositol ring. It is used as a building block in the synthesis of more complex molecules and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate typically involves the protection of the hydroxyl groups of myo-Inositol followed by selective acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetate groups. The methylidyne group is introduced using formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

化学反応の分析

Types of Reactions

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of inositol derivatives with oxidized functional groups.

Reduction: Formation of reduced inositol derivatives.

Substitution: Formation of inositol derivatives with substituted functional groups.

科学的研究の応用

Chemical Properties and Structure

Myo-Inositol is a carbohydrate and a sugar alcohol with the molecular formula and a molecular weight of 190.15 g/mol. The specific derivative , myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate, is characterized by its triacetate groups that enhance its solubility and stability in biochemical applications .

Biochemical Research Applications

1. Cell Signaling and Metabolism

Myo-Inositol plays a critical role as a secondary messenger in various intracellular signaling pathways. It is involved in insulin signaling and the regulation of cellular processes such as:

- Calcium Mobilization : Myo-Inositol derivatives are crucial for the synthesis of inositol trisphosphate (IP3), which mediates calcium release from the endoplasmic reticulum .

- Gene Expression : It influences gene expression through its role in phosphatidylinositol signaling pathways .

2. Neuroprotective Effects

Research indicates that myo-Inositol may have neuroprotective properties. Elevated levels of myo-Inositol have been observed in conditions such as Alzheimer's disease and multiple sclerosis, suggesting its potential role in neuroprotection and cellular repair mechanisms .

Clinical Applications

1. Treatment of Polycystic Ovary Syndrome (PCOS)

Myo-Inositol has been extensively studied for its effectiveness in managing PCOS. It helps improve insulin sensitivity and ovarian function:

- Hormonal Regulation : Myo-Inositol supplementation can restore normal follicle-stimulating hormone (FSH) levels and improve menstrual regularity .

- Oocyte Quality : It enhances oocyte quality in women undergoing assisted reproductive technologies .

2. Metabolic Disorders

Myo-Inositol has shown promise in treating metabolic disorders by reducing triglycerides and low-density lipoprotein (LDL) cholesterol levels. It has been linked to improved metabolic profiles in patients with conditions such as diabetes .

Industrial Applications

1. Explosives Industry

Historically, myo-Inositol derivatives have been explored for their potential use in explosives. Specifically, myo-Inositol nitrate has been proposed as a safer alternative to traditional explosives like nitroglycerin due to its stability .

2. Agriculture

Myo-Inositol pretreatment has been studied for its ability to mitigate the effects of road salt on plant growth. This application could be vital for enhancing plant resilience against salinity stress .

Case Study 1: PCOS Management

A clinical trial involving women with PCOS demonstrated that supplementation with myo-Inositol significantly improved insulin sensitivity and reduced hyperandrogenism. The study reported an improvement in menstrual cycle regularity and oocyte quality among participants who received the treatment compared to those who did not .

Case Study 2: Neurodegenerative Diseases

In a study examining patients with Alzheimer's disease, elevated levels of myo-Inositol were correlated with disease severity. This finding suggests that myo-Inositol may serve as a biomarker for neurodegeneration or a therapeutic target for enhancing cognitive function .

作用機序

The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .

類似化合物との比較

Similar Compounds

- myo-Inositol monoorthoformate

- 2,4,6-Tri-O-benzyl-myo-inositol 1,3,5-orthoformate

- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol

Uniqueness

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is unique due to its specific combination of acetate and methylidyne groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various inositol derivatives and other complex molecules .

生物活性

Myo-Inositol and its derivatives have garnered significant attention in biological and medicinal research due to their diverse roles in cellular processes. The compound myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate (CAS Number: 98510-20-4) is a modified form of myo-inositol that exhibits unique biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₀O₆

- Molecular Weight : 190.15 g/mol

- Melting Point : Decomposes at approximately 260 °C

Biological Roles of Myo-Inositol Derivatives

Myo-inositol acts as a precursor for various signaling molecules and plays critical roles in cellular signaling pathways. Its derivatives have been implicated in several biological processes:

- Cell Growth and Development : Myo-inositol is essential for cell proliferation and differentiation in mammals. It serves as a growth-promoting factor and is involved in lipid metabolism.

- Signal Transduction : Myo-inositol derivatives participate in the phosphoinositide signaling pathway, influencing cellular responses to hormones and neurotransmitters.

- Metabolic Regulation : Alterations in myo-inositol levels are associated with metabolic disorders such as diabetes and polycystic ovary syndrome (PCOS) .

1. Diabetes and Metabolic Syndrome

Myo-inositol has been shown to improve insulin sensitivity and reduce hyperglycemia in diabetic models. Research indicates that supplementation with myo-inositol can restore normal insulin signaling pathways by correcting the imbalance between myo-inositol and D-chiro-inositol .

2. Polycystic Ovary Syndrome (PCOS)

In women with PCOS, myo-inositol has demonstrated efficacy in improving ovarian function and reducing androgen levels. Clinical studies report enhanced oocyte quality and improved metabolic parameters following treatment with myo-inositol .

3. Cancer Treatment

Myo-inositol exhibits potential anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Studies have shown that it can enhance the effects of chemotherapeutic agents when used in combination therapies .

The biological activity of myo-inositol involves several mechanisms:

- Inhibition of Cell Proliferation : Myo-inositol can inhibit the proliferation of cancer cells by modulating growth factor signaling pathways.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, thereby reducing tumor burden.

- Regulation of Lipid Metabolism : Myo-inositol influences lipid synthesis and degradation, which is crucial for maintaining metabolic homeostasis .

Case Studies

| Study | Findings |

|---|---|

| Carlomagno et al., 2011 | Demonstrated improved oocyte quality in PCOS patients treated with myo-inositol. |

| Vucenic & Shamsuddin, 2003 | Reported significant anticancer effects of myo-inositol combined with IP6 in colon cancer models. |

| Larner et al., 2010 | Established a correlation between myo-inositol levels and insulin resistance in type 2 diabetes patients. |

特性

IUPAC Name |

(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXOXKCXLEXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218624 | |

| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-21-5 | |

| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。